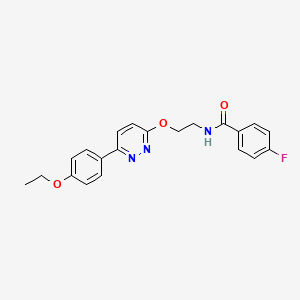![molecular formula C13H11ClO5S B2408288 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-35-8](/img/structure/B2408288.png)
5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid is an organic compound with the molecular formula C13H11ClO5S . It has an average mass of 314.741 Da and a monoisotopic mass of 314.001556 Da .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom . It also contains a sulfonyl group attached to a 2-chlorobenzyl group .Physical and Chemical Properties Analysis
This compound has a density of approximately 1.4±0.1 g/cm3 . It has a boiling point of 443.4±45.0 °C at 760 mmHg . The compound has a molar refractivity of 72.4±0.3 cm3 . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor . It also has 5 freely rotating bonds . The polar surface area is 76 Å2 and the polarizability is 28.7±0.5 10-24 cm3 . The surface tension is 56.0±3.0 dyne/cm and the molar volume is 204.2±3.0 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of derivatives of furoic acids, including compounds related to 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid, has been explored for their potential in chemical reactions. For instance, the work by Pevzner and Stepanova (2020) details the synthesis of phosphorylated esters of furoic acids, highlighting the chemical transformations these compounds can undergo under specific conditions (Pevzner & Stepanova, 2020).
Biocatalytic Production
- In the field of biocatalysis, studies have been conducted on the biosynthesis of furan-based carboxylic acids, closely related to this compound. Wang et al. (2020) demonstrated the conversion of furans into furan-based carboxylic acids using recombinant Escherichia coli, highlighting the industrial applications of these processes (Wang, Gong, & He, 2020).
Analytical Chemistry Applications
- In analytical chemistry, the determination of furan derivatives in various samples has been a topic of interest. For example, Nozal et al. (2001) developed a method for determining furan derivatives, including 2-furoic acid, in honey samples, showcasing the application of these compounds in food analysis (Nozal, Bernal, Toribio, Jiménez, & Martín, 2001).
Catalytic Reactions and Material Science
- Research in material science has explored the use of furan derivatives in catalytic reactions. Antunes et al. (2014) investigated the acid-catalyzed reaction of furans with ethanol for biofuel production, using sulfonated graphene oxide as a catalyst, which is relevant to the study of furan derivatives like this compound (Antunes, Russo, Wiper, Veiga, Pillinger, Mafra, Evtuguin, Pinna, & Valente, 2014).
Propriétés
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO5S/c14-11-4-2-1-3-9(11)7-20(17,18)8-10-5-6-12(19-10)13(15)16/h1-6H,7-8H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXJMLPXSYQTQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)
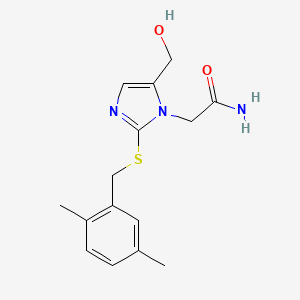
![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenyl)acetate](/img/structure/B2408211.png)
![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
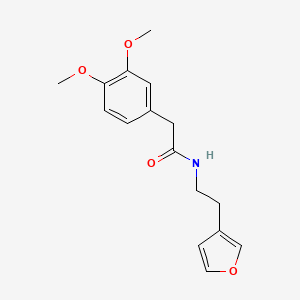
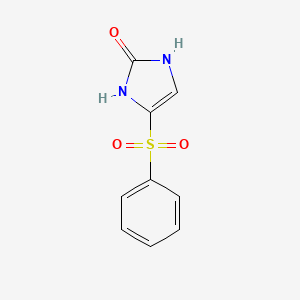
![2-((5-((6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2408219.png)
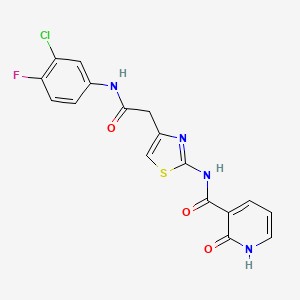
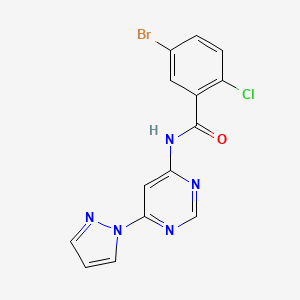
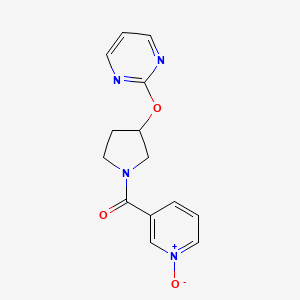
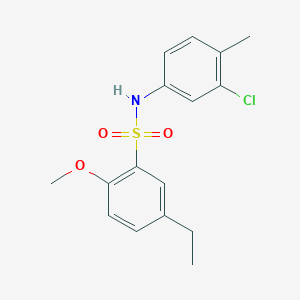
![(1beta,2beta,6beta,7beta)-Tricyclo[5.2.1.02,6]deca-8-ene-3-one](/img/structure/B2408225.png)
![N-(3,4-diethoxybenzyl)-2-(7-(4-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2408226.png)
